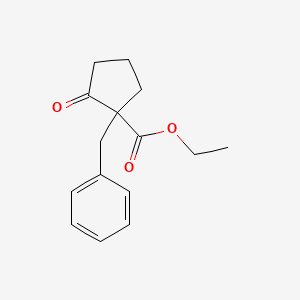

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-14(17)15(10-6-9-13(15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDYNDOAHRZGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295770, DTXSID30965633 | |

| Record name | ethyl 1-benzyl-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50984-08-2, 5136-75-4 | |

| Record name | NSC105435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-benzyl-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1 Benzyl 2 Oxocyclopentanecarboxylate

Direct Carbon-Carbon Bond Formation at the C-1 Position

The introduction of the benzyl (B1604629) group at the alpha-position to the keto and ester functionalities is a critical transformation in the synthesis of the target molecule. Enolate chemistry is the most common approach, with various techniques developed to ensure high selectivity and yield.

Alkylation Strategies via Enolate Chemistry for 1-Benzylation

The generation of an enolate from ethyl 2-oxocyclopentanecarboxylate, followed by nucleophilic attack on a benzyl halide, is a fundamental strategy for the synthesis of ethyl 1-benzyl-2-oxocyclopentanecarboxylate. The efficiency and selectivity of this reaction are highly dependent on the reaction conditions.

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the alkylation of β-keto esters, offering mild reaction conditions, enhanced reaction rates, and often improved yields compared to traditional methods. The use of PTC in the benzylation of ethyl 2-oxocyclopentanecarboxylate has been demonstrated to be highly effective, particularly in microreactor systems.

In a study by Ueno et al., the phase-transfer benzylation of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide was investigated in a microreactor. organic-chemistry.org This approach leverages the high surface-area-to-volume ratio in microreactors to enhance the interfacial area between the organic and aqueous phases, leading to more efficient catalysis. organic-chemistry.org The reaction proceeds smoothly and is found to be more efficient than conventional methods performed in a round-bottom flask with vigorous stirring. organic-chemistry.org

| Parameter | Condition |

| Reactants | Ethyl 2-oxocyclopentanecarboxylate, Benzyl bromide |

| Catalyst | Phase-transfer catalyst (specific catalyst not detailed in abstract) |

| Reaction System | Microreactor |

| Key Advantage | Enhanced efficiency due to larger interfacial area |

Further details on the specific catalyst, base, and quantitative yield were not available in the provided search results.

The selective mono-alkylation at the C-1 position is crucial to avoid the formation of undesired byproducts. Optimization of reaction parameters such as the choice of base, solvent, and temperature is essential for achieving high selectivity and yield. While specific optimized conditions for the benzylation of ethyl 2-oxocyclopentanecarboxylate were not detailed in the provided search results, general principles of β-keto ester alkylation can be applied. A strong, non-nucleophilic base is typically used to ensure complete enolate formation, and aprotic polar solvents are often employed to solvate the cation without interfering with the nucleophilic attack of the enolate.

Alternative C-C Coupling Reactions at the Alpha-Carbon

Beyond traditional enolate alkylation, palladium-catalyzed cross-coupling reactions have been developed as an alternative for the formation of the α-benzyl C-C bond in β-keto esters. These methods offer a different mechanistic pathway and can be advantageous for specific substrates.

An improved Heck reaction protocol for the synthesis of various α-benzyl-β-keto esters from aryl bromides has been reported by Bennett et al. organic-chemistry.orgthieme-connect.de This methodology was developed to overcome challenges with demanding substrates and involves a systematic screening of catalysts, bases, additives, and solvents. The optimized conditions were found to be effective for a range of aryl and heteroaryl bromides, providing the corresponding α-benzyl-β-keto esters in high yields. organic-chemistry.org

| Component | Optimized Reagent/Condition |

| Catalyst | Pd(dbpf)Cl₂ |

| Base | N-methyldicyclohexylamine |

| Additive | Tetrabutylammonium chloride (TBAC) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100 °C (in a closed tube) |

| Yield Range | 53-99% |

This palladium-catalyzed approach provides a robust and scalable alternative for the synthesis of α-benzyl-β-keto esters, including this compound, with broad substrate scope. organic-chemistry.org

Cyclopentanone (B42830) Ring Construction with Integrated Benzyl Moieties

An alternative synthetic strategy involves the construction of the cyclopentanone ring with the benzyl group already incorporated into the precursor molecule. The Dieckmann cyclization is a powerful tool for the formation of five-membered rings and can be adapted for this purpose.

Dieckmann and Related Cyclization Variants for β-Ketoester Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. openstax.orglibretexts.org For the synthesis of this compound, this would involve the cyclization of a diethyl 2-benzyladipate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to initiate the intramolecular cyclization.

This approach offers the advantage of establishing the stereocenter at the C-1 position during the ring-forming step, which can be a strategic advantage in more complex syntheses.

Multicomponent Reactions Incorporating Benzyl-Containing Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.govbeilstein-journals.org For the synthesis of polysubstituted cyclopentanones, tandem or cascade reactions represent a powerful strategy. researchgate.netnih.govrsc.orgoregonstate.edu One conceptual approach involves the reaction of a benzyl-containing precursor, a suitable Michael acceptor, and a component that facilitates the cyclization.

For instance, a tandem reaction could be envisioned between a benzyl Grignard reagent, an α,β-unsaturated ester, and a carbonyl source. The initial conjugate addition of the benzyl Grignard to the unsaturated ester would generate an enolate, which could then participate in a subsequent intramolecular condensation to form the cyclopentanone ring.

Another potential multicomponent strategy involves an initial condensation between benzaldehyde, a β-keto ester, and another active methylene (B1212753) compound, followed by a series of intramolecular reactions to construct the cyclopentanone framework. The precise design and execution of such MCRs are critical to control selectivity and achieve high yields of the desired product.

Functional Group Interconversions on Pre-formed 1-Benzyl-2-oxocyclopentanecarboxylates

Ester Hydrolysis and Decarboxylation Pathways

The ester group in this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.orglibretexts.orgyoutube.com Basic hydrolysis, or saponification, is typically carried out using a base such as sodium hydroxide (B78521) or potassium hydroxide and results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. libretexts.org Acid-catalyzed hydrolysis is the reverse of esterification and is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org

The resulting β-keto acid, 1-benzyl-2-oxocyclopentanecarboxylic acid, is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. wikipedia.orglibretexts.orgmasterorganicchemistry.com This process is often facilitated by heating and results in the formation of 1-benzylcyclopentanone. chemsynthesis.comgoogle.com The mechanism of decarboxylation of β-keto acids typically proceeds through a cyclic transition state. masterorganicchemistry.com The presence of the ketone at the β-position is crucial for this facile decarboxylation. libretexts.orgmasterorganicchemistry.com

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ | 1-benzyl-2-oxocyclopentanecarboxylic acid |

| Decarboxylation | Heat | 1-benzylcyclopentanone |

Chemoselective Reductions and Oxidations

The carbonyl groups of this compound—the ketone and the ester—present opportunities for chemoselective transformations. The reduction of the ketone can be achieved using various reducing agents. Diastereoselective reduction of substituted cyclopentanones is a well-established method for creating stereocenters. acs.orgnih.govthieme-connect.de For example, enzymatic reductions can provide high levels of stereocontrol. nih.govacs.org

The selective oxidation of the benzyl group is another important transformation. While direct oxidation of the benzylic methylene group in the target molecule is challenging, related transformations on similar structures are known. For instance, the selective oxidation of benzyl alcohols to the corresponding aldehydes or ketones is a common reaction. organic-chemistry.orgnih.govrsc.org Such a transformation on a precursor molecule could be a strategic step in a synthetic route.

| Reaction Type | Reagents and Conditions | Potential Product |

| Ketone Reduction | NaBH₄, MeOH | Ethyl 1-benzyl-2-hydroxycyclopentanecarboxylate |

| Diastereoselective Reduction | Chiral reducing agent (e.g., (R)-CBS) | (1R,2S)-Ethyl 1-benzyl-2-hydroxycyclopentanecarboxylate |

| Ester Reduction | LiAlH₄, THF | (1-Benzyl-2-oxocyclopentyl)methanol |

| Benzylic Oxidation (on a precursor) | Oxidizing agent (e.g., KMnO₄) | Precursor with an oxidized benzyl group |

Flow Chemistry and Microreactor Applications in Synthesis

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and greater scalability. seqens.comneuroquantology.comelveflow.comresearchgate.netmt.com The synthesis of this compound and related β-keto esters can be significantly optimized using microreactor technology. thieme-connect.comthieme-connect.comresearchgate.netcore.ac.ukmdpi.com

The continuous nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. neuroquantology.com This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The high surface-area-to-volume ratio in microreactors facilitates efficient heat exchange, preventing thermal runaways and improving reaction safety. elveflow.com

For the synthesis of β-keto esters, flow systems can be designed to perform multi-step sequences in a continuous fashion, minimizing the need for intermediate purification steps. thieme-connect.com The scalability of flow processes is another key advantage, allowing for a seamless transition from laboratory-scale synthesis to industrial production. seqens.comneuroquantology.com

| Parameter | Advantage in Flow Chemistry | Reference |

| Heat Transfer | Superior heat dissipation, enabling safer operation of exothermic reactions. | elveflow.com |

| Mass Transfer | Enhanced mixing, leading to faster reaction rates and higher yields. | elveflow.comresearchgate.net |

| Scalability | Straightforward scaling by extending operation time or using parallel reactors. | seqens.comneuroquantology.com |

| Safety | Smaller reaction volumes minimize risks associated with hazardous reagents. | mt.com |

| Process Control | Precise control over temperature, pressure, and residence time. | neuroquantology.commt.com |

Mechanistic Investigations and Elucidation of Reactivity Profiles of Ethyl 1 Benzyl 2 Oxocyclopentanecarboxylate

Enolate-Mediated Reactions and Stereochemical Control

The reactivity of ethyl 1-benzyl-2-oxocyclopentanecarboxylate is significantly influenced by the presence of the β-ketoester functionality, which allows for the formation of a stabilized enolate intermediate. This enolate is a versatile nucleophile that can participate in a variety of bond-forming reactions.

Nucleophilic Attack and Addition Reactions

The acidic α-proton at the C-1 position of this compound can be readily abstracted by a suitable base to generate a planar enolate. This enolate anion is a soft nucleophile and can undergo nucleophilic attack on a range of electrophiles. For instance, in phase-transfer catalysis conditions, the enolate can react with alkyl halides, leading to further functionalization at the C-1 position. The general mechanism involves the deprotonation of the β-ketoester to form the enolate, which then attacks the electrophile in a nucleophilic substitution or addition reaction.

A representative reaction is the alkylation of the enolate with an alkyl halide (R-X). The general scheme for this reaction is as follows:

Step 1: Enolate Formation: A base (B:) removes the acidic α-proton to form the enolate.

Step 2: Nucleophilic Attack: The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide (X).

This process allows for the introduction of a variety of substituents at the already substituted C-1 position, leading to the formation of a quaternary stereocenter.

Diastereoselective and Enantioselective Aspects of C-1 Functionalization

The functionalization of the C-1 position of this compound can be controlled to achieve specific stereochemical outcomes. The planar nature of the enolate intermediate means that the electrophile can approach from either the top or bottom face.

Diastereoselectivity: When the incoming electrophile or the existing benzyl (B1604629) group creates a new stereocenter, the formation of diastereomers is possible. The facial selectivity of the enolate attack can be influenced by steric hindrance. The bulky benzyl group at the C-1 position can direct the incoming electrophile to the opposite face of the cyclopentanone (B42830) ring, leading to a preferential formation of one diastereomer over the other.

Enantioselectivity: To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst is typically employed. Chiral phase-transfer catalysts, for example, can form a chiral ion pair with the enolate, which then directs the approach of the electrophile to one face of the enolate, resulting in an excess of one enantiomer. Similarly, chiral ligands coordinated to a metal catalyst can create a chiral environment around the enolate, leading to an enantioselective transformation.

The following table illustrates typical conditions and outcomes for the stereoselective alkylation of β-ketoesters, which can be extrapolated to this compound.

| Catalyst/Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chiral Phase-Transfer Catalyst | Methyl Iodide | Not Applicable | up to 95% |

| (S)-Proline | Formaldehyde | >95:5 | >99% |

| Chiral N,N'-dioxide-metal complex | N-Fluorobenzenesulfonimide | Not Applicable | up to 98% |

Pericyclic and Cycloaddition Pathways Involving Benzyl-Substituted Cyclopentadienes

The this compound can serve as a precursor to benzyl-substituted cyclopentadienes, which are valuable dienes for pericyclic reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions and Adduct Formation

The conversion of this compound to a cyclopentadiene (B3395910) derivative can be achieved through a sequence of reactions, typically involving reduction of the ketone and subsequent elimination. The resulting 1-benzyl-substituted cyclopentadiene can then act as a diene in a [4+2] cycloaddition reaction with a dienophile.

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring. The presence of the benzyl group on the diene can influence the stereoselectivity of the cycloaddition. The reaction proceeds through a boat-like transition state, and the substituents on the diene and dienophile adopt specific orientations in the product.

The endo rule in Diels-Alder reactions predicts that the dienophile's substituents with π-systems will be oriented towards the developing π-system of the diene in the transition state. This often leads to the formation of the endo adduct as the major product.

Below is a table showing representative Diels-Alder reactions with substituted cyclopentadienes.

| Dienophile | Conditions | Major Adduct | Diastereoselectivity (endo:exo) |

| Maleic Anhydride | Toluene, 110°C | endo | >99:1 |

| Acrylonitrile | Benzene, 80°C | endo | 85:15 |

| Dimethyl acetylenedicarboxylate | Xylene, 140°C | N/A | N/A |

Intramolecular Cyclizations and Rearrangements

Derivatives of this compound bearing a suitably positioned unsaturation can undergo intramolecular cyclizations. For instance, if an alkenyl or alkynyl chain is introduced at the C-1 position, an intramolecular ene reaction or a Conia-ene type cyclization can be triggered under thermal or Lewis acidic conditions. These reactions can lead to the formation of bicyclic or spirocyclic ring systems.

Furthermore, rearrangements of the cyclopentanone ring system are possible under certain conditions. For example, acid-catalyzed rearrangements could lead to ring expansion or contraction, depending on the nature of the substituents and the reaction conditions.

Organocatalytic Activation and Mechanistic Insights

Organocatalysis provides a powerful tool for the enantioselective functionalization of β-ketoesters like this compound. Chiral organic molecules can act as catalysts to activate the substrate and control the stereochemical outcome of the reaction.

Common modes of activation in organocatalysis for β-ketoesters include:

Enamine Catalysis: A chiral secondary amine catalyst can react with the ketone functionality to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and can react with various electrophiles in a highly stereocontrolled manner.

Brønsted Acid Catalysis: A chiral Brønsted acid can protonate the carbonyl group, rendering the α-position more susceptible to nucleophilic attack. Alternatively, the Brønsted acid can activate the electrophile.

Hydrogen Bonding Catalysis: Chiral ureas or thioureas can activate the β-ketoester through hydrogen bonding, orienting it for a stereoselective reaction with an electrophile.

For the C-1 functionalization of this compound, an organocatalyst can form a chiral, non-covalent complex with the substrate's enolate, thereby directing the approach of an electrophile to one of the enolate's faces. This interaction is governed by non-covalent forces such as hydrogen bonding and steric repulsion, which create a well-defined chiral pocket around the reacting species.

The following table summarizes some organocatalytic approaches for the α-functionalization of β-ketoesters.

| Organocatalyst | Reaction Type | Electrophile | Stereoselectivity (e.e.) |

| Chiral Primary Amine | Aldol (B89426) Reaction | Aldehyde | up to 99% |

| Cinchona Alkaloid Derivative | Michael Addition | Nitroalkene | up to 98% |

| Chiral Phosphoric Acid | Mannich Reaction | Imine | up to 96% |

Role of Specific Organocatalysts (e.g., Cinchona Alkaloids) in Michael Additions

The Michael addition, a cornerstone of carbon-carbon bond formation, can be rendered highly stereoselective for substrates like this compound through the use of specific organocatalysts, particularly those derived from Cinchona alkaloids. These natural product-based catalysts operate through a bifunctional activation mechanism, engaging both the nucleophile and the electrophile simultaneously to control the reaction's stereochemical outcome. dovepress.comacs.org

The catalytic activity stems from two key structural features of the Cinchona alkaloid scaffold: the basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating group (like a hydroxyl, thiourea (B124793), or squaramide moiety) often installed at the C9 position. dovepress.com The tertiary amine of the quinuclidine ring is sufficiently basic to deprotonate the β-keto ester, forming a chiral enolate. dovepress.com Concurrently, the hydrogen-bond-donating group activates the Michael acceptor (electrophile) by forming hydrogen bonds, thereby lowering its LUMO energy and increasing its electrophilicity. dovepress.com This dual activation brings the reacting partners into a highly organized, chiral transition state, dictating the facial approach of the nucleophile to the electrophile and thus inducing asymmetry in the product. acs.orgnih.gov

For instance, in reactions involving β-keto esters and nitroolefins, Cinchona-derived thiourea or squaramide catalysts are particularly effective. dovepress.com The acidic N-H protons of the thiourea or squaramide moiety form a two-point hydrogen bond with the nitro group of the electrophile, while the quinuclidine nitrogen activates the β-keto ester nucleophile. dovepress.com This cooperative catalysis within a "chiral pocket" created by the rigid catalyst structure is the foundation for the high levels of stereoselectivity observed in these Michael additions. dovepress.com

Influence of Catalyst Structure on Stereoselectivity

The stereoselectivity (both enantioselectivity and diastereoselectivity) of Michael additions catalyzed by Cinchona alkaloids is exquisitely sensitive to the catalyst's structure. Minor modifications to the alkaloid scaffold can lead to significant changes in the yield and stereochemical purity of the products, and can even invert the chirality of the product formed.

Key structural elements that influence stereoselectivity include:

The Cinchona Alkaloid Core: The natural Cinchona alkaloids exist as pseudoenantiomeric pairs (e.g., quinine (B1679958) and quinidine (B1679956); cinchonidine (B190817) and cinchonine). Using a catalyst derived from quinidine will typically produce the opposite enantiomer of the product compared to a catalyst derived from its pseudoenantiomer, quinine, often with comparable levels of enantiomeric excess. acs.orgnih.gov This provides convenient access to both enantiomers of a desired chiral molecule.

The Hydrogen-Bonding Moiety: The nature of the hydrogen-bonding group at the C9 position (e.g., hydroxyl, urea, thiourea, squaramide) is critical. Thiourea and squaramide moieties have emerged as superior hydrogen-bond donors compared to simple hydroxyl groups or ureas, leading to stronger coordination with the electrophile and generally higher levels of stereocontrol. dovepress.comacs.org Squaramide-functionalized catalysts, in particular, have been shown to yield excellent results in terms of both yield and stereoselectivity. acs.org

Substituents on the Scaffold: Modifications at other positions, such as the C6' methoxy (B1213986) group on the quinoline (B57606) ring or substituents on the quinuclidine ring, can fine-tune the steric and electronic properties of the catalyst. These changes can alter the conformation of the "chiral pocket" and the precise orientation of the substrates in the transition state, thereby impacting stereoselectivity. dovepress.comnih.gov For example, catalysts bearing a benzyloxy group at C9 and a hydroxyl group at C6′ have been used to successfully synthesize complex molecules with adjacent tertiary and quaternary chiral centers in high yields and enantioselectivities. dovepress.com

The following table illustrates the effect of different Cinchona-based catalysts on the stereoselectivity of Michael addition reactions with related substrates.

| Catalyst Type | Michael Acceptor | Nucleophile | Yield (%) | ee (%) | dr | Reference |

|---|---|---|---|---|---|---|

| 9-amino-(9-deoxy)-epi-quinine + Acid co-catalyst | N-Aryl maleimide | 3-Substituted cyclohexenone | High | High | High | acs.org |

| Squaramide-functionalized cinchonidine | N-Aryl maleimide | Oxindole | Excellent | Excellent | Single Diastereomer | acs.org |

| Cinchona-based urea | (E)-α,β-unsaturated ketone | Phenol derivative | 64-99 | 36-83 | N/A | dovepress.com |

| Cinchona alkaloid squaramide | β-Trifluoromethylated enone | α-Aryl isocyanoacetate | Good | Excellent | Excellent | dovepress.com |

Transition Metal-Catalyzed Transformations

Rhodium-Catalyzed Decompositions and Carbene Intermediates

The reactivity of this compound can be extended through its conversion into an α-diazo-β-keto ester derivative. These diazo compounds serve as precursors to highly reactive rhodium carbene (or carbenoid) intermediates upon treatment with rhodium(II) catalysts, such as rhodium(II) acetate. ucla.edunih.gov The decomposition process involves the coordination of the diazo compound to the rhodium(II) center, followed by the rate-limiting extrusion of molecular nitrogen to generate the electrophilic rhodium carbene. researchgate.net

Once formed, this rhodium carbene intermediate is not stable and rapidly undergoes further transformations. The specific reaction pathway is dictated by the structure of the substrate and the ligands on the rhodium catalyst. pku.edu.cn Potential reaction pathways for a carbene derived from the title compound include:

Intramolecular C-H Insertion: The carbene can insert into a nearby C-H bond. For instance, insertion into a C-H bond of the benzyl group could lead to the formation of a new ring system. The regioselectivity of this insertion (e.g., into the benzylic C-H vs. an aromatic C-H) would be a key consideration. ucla.eduresearchgate.net Intramolecular 1,3-C-H insertion has been observed in related systems, leading to the formation of three-membered rings. pku.edu.cn

β-Hydride Elimination: If the carbene intermediate cannot readily access a C-H bond for insertion, β-hydride elimination can become the preferred decomposition pathway. rsc.org

Ylide Formation: The carbene can react with heteroatoms, such as the oxygen of the ketone or ester carbonyl group, to form an oxonium ylide. This ylide can then undergo subsequent rearrangements. mdpi.com

The choice of rhodium catalyst is crucial, as ligands with strong electron-withdrawing properties (e.g., trifluoroacetate, pfb) can increase the reactivity of the carbene, potentially favoring pathways that proceed through an earlier, more starting-material-like transition state. pku.edu.cn

Copper-Catalyzed C-H Functionalization

Copper catalysis has become a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. rsc.orgrsc.org For a substrate like this compound, several positions are potential targets for copper-catalyzed C-H functionalization.

Reactions involving β-keto esters have been successfully demonstrated. For example, copper(II) triflate has been used to catalyze the coupling of 1,3-dicarbonyl compounds with formamides, and copper(I) iodide with a 1,10-phenanthroline (B135089) ligand can catalyze the [3+2] cycloaddition of β-ketoesters with alkynes via C(sp³)–H functionalization. rsc.org Another established transformation is the oxidative coupling of benzylic C-H bonds with 1,3-dicarbonyl compounds, which is relevant to the benzyl group present in the title molecule. acs.orgresearchgate.net

The general mechanism often involves the generation of a radical at the C-H bond of the substrate, typically facilitated by an oxidant like di-tert-butyl peroxide (DTBP). rsc.org The copper catalyst can play multiple roles, including facilitating the decomposition of the oxidant and mediating the subsequent bond-forming steps. The functionalization could potentially occur at:

The α-carbon of the keto ester.

The benzylic position of the benzyl group.

The cyclopentane (B165970) ring, although this would be more challenging.

The specific outcome would depend heavily on the reaction conditions, the nature of the copper catalyst and ligand, and the coupling partner employed. rsc.orgnih.gov

Reactivity with Specific Reagent Classes

Fluoroalkanesulfonyl Azides: Diazo Transfer and Ring-Opening

The reaction of β-keto esters with sulfonyl azides in the presence of a base is a common method for the synthesis of α-diazo compounds via a process known as diazo transfer. orgsyn.orgrsc.org However, when cyclic β-keto esters like ethyl 2-oxocyclopentanecarboxylate react with highly electrophilic fluoroalkanesulfonyl azides, a different and interesting reactivity pattern emerges. researchgate.net

Instead of the expected formation of an α-diazo-β-keto ester, the reaction proceeds via a deacylating diazo transfer, leading to a ring-opened product. researchgate.net Studies have shown that the reaction of ethyl 2-oxocyclopentanecarboxylate with fluoroalkanesulfonyl azides in the presence of triethylamine (B128534) results in the formation of ring-opened diazo amido esters in high yields. researchgate.net This outcome is also observed with tosyl azide. rsc.org

The proposed mechanism involves the initial attack of the enolate of the β-keto ester on the terminal nitrogen of the azide. The resulting intermediate undergoes a fragmentation reaction where the cyclopentanone ring is cleaved, concertedly with the transfer of the diazo group and elimination of a sulfinate anion. This process is distinct from the simple azido (B1232118) transfer that can sometimes compete, and the propensity for ring-opening is influenced by the ring size of the cyclic ketone and the electrophilicity of the azide. nih.govnih.gov The high electrophilicity of fluoroalkanesulfonyl azides strongly favors this ring-opening pathway over simple diazo transfer or azidation. nih.gov

Hypervalent Iodine Reagents: α-Arylation and Halogenation

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal-based reagents for various organic transformations. In the context of β-keto esters like this compound, these reagents are particularly effective for α-arylation and α-halogenation reactions.

The general mechanism for the reaction of a β-keto ester with a hypervalent iodine(III) reagent involves the initial formation of an enolate in the presence of a base. This enolate then acts as a nucleophile, attacking the electrophilic iodine center. The subsequent reductive elimination from the iodine(III) intermediate furnishes the α-functionalized product.

The α-arylation of β-keto esters using diaryliodonium salts is a powerful method for the formation of carbon-carbon bonds. For a compound such as this compound, this reaction would introduce an aryl group at the C1 position, creating a quaternary carbon center. The reaction typically proceeds under basic conditions to facilitate the formation of the enolate.

The mechanism is thought to proceed via a nucleophilic attack of the enolate on the diaryliodonium salt, followed by reductive elimination of an iodobenzene (B50100) derivative. Both radical and polar pathways have been proposed for this transformation. The choice of solvent and base can significantly influence the reaction outcome and efficiency. Research on cyclic β-keto esters has demonstrated the feasibility of this transformation, with various aryl groups being successfully introduced.

Table 1: Examples of α-Arylation of Cyclic β-Keto Esters with Diaryliodonium Salts

| Entry | Cyclic β-Keto Ester | Diaryliodonium Salt | Base | Solvent | Product | Yield (%) |

| 1 | Ethyl 2-oxocyclohexanecarboxylate | Diphenyliodonium triflate | NaH | THF | Ethyl 1-phenyl-2-oxocyclohexanecarboxylate | 85 |

| 2 | Methyl 2-oxocyclopentanecarboxylate | Bis(4-methoxyphenyl)iodonium bromide | K₂CO₃ | DMF | Methyl 1-(4-methoxyphenyl)-2-oxocyclopentanecarboxylate | 78 |

| 3 | tert-Butyl 2-oxocyclopentanecarboxylate | Di(p-tolyl)iodonium tetrafluoroborate | t-BuOK | t-BuOH | tert-Butyl 1-(p-tolyl)-2-oxocyclopentanecarboxylate | 92 |

Hypervalent iodine reagents are also effective for the α-halogenation of β-keto esters. Reagents such as iodosylbenzene in the presence of a halide source, or pre-formed haloiodinanes, can be employed. These reactions provide a milder and often more selective alternative to traditional halogenating agents like elemental halogens.

An asymmetric variant of this reaction has been developed for the α-chlorination of β-keto esters, utilizing hypervalent iodine-based chlorine-transfer reagents in combination with chiral catalysts, such as Cinchona alkaloids. This approach allows for the enantioselective synthesis of α-chloro-β-keto esters. The proposed mechanism involves the in-situ formation of a chiral electrophilic chlorine-transfer reagent.

Table 2: Examples of Asymmetric α-Chlorination of β-Keto Esters using Hypervalent Iodine Reagents

| Entry | β-Keto Ester | Chlorinating Agent | Catalyst | Solvent | Product | Yield (%) | ee (%) |

| 1 | Ethyl benzoylacetate | PhI(OAc)₂ / NaCl | Quinine derivative | CH₂Cl₂ | Ethyl 2-chloro-2-benzoylacetate | 90 | 92 |

| 2 | tert-Butyl 2-oxocyclopentanecarboxylate | PhICl₂ | Cinchonidine | Toluene | tert-Butyl 1-chloro-2-oxocyclopentanecarboxylate | 85 | 88 |

| 3 | Ethyl 2-oxocyclohexanecarboxylate | PhI(OAc)₂ / LiCl | Quinidine | Dichloromethane | Ethyl 1-chloro-2-oxocyclohexanecarboxylate | 92 | 95 |

Reactions with Sulfur Chlorides (e.g., S₂Cl₂)

The reaction of β-dicarbonyl compounds, including β-keto esters, with sulfur chlorides can lead to the formation of sulfur-containing heterocycles or sulfenylated products. The enolate of the β-keto ester acts as a soft nucleophile, readily attacking the electrophilic sulfur atom of the sulfur chloride.

While specific studies on the reaction of this compound with disulfur (B1233692) dichloride (S₂Cl₂) are not extensively documented in the literature, the reactivity can be inferred from the behavior of other active methylene (B1212753) compounds. The reaction of enolates of cyclic β-keto esters with sulfenyl chlorides (e.g., PhSCl or MeSCl) is known to produce the corresponding α-sulfenylated products.

In the case of S₂Cl₂, a stepwise reaction is anticipated. The first step would involve the nucleophilic attack of the enolate on one of the sulfur atoms of S₂Cl₂, leading to the formation of an α-chlorosulfenyl intermediate and the displacement of a chloride ion. A subsequent intramolecular cyclization or reaction with another equivalent of the enolate could then occur. A plausible outcome is the formation of a 1,2-dithietane (B8387359) ring fused to the cyclopentanone ring, or a disulfide-linked dimer of the starting material, depending on the reaction conditions. The presence of a base is crucial for the initial formation of the enolate.

Table 3: Expected Products from the Reaction of this compound with S₂Cl₂

| Reactant | Reagent | Proposed Intermediate | Potential Final Product(s) |

| This compound | S₂Cl₂ | α-(Chlorosulfenyl)-β-keto ester | Fused 1,2-dithietane, Disulfide-linked dimer |

Further investigation is required to fully elucidate the specific products and mechanisms of the reaction between this compound and disulfur dichloride.

Applications of Ethyl 1 Benzyl 2 Oxocyclopentanecarboxylate in Target Oriented Synthesis

Construction of Complex Carbocyclic Skeletons

The cyclopentanone (B42830) core of the molecule is an ideal foundation for elaborating into more complex carbocyclic systems, including spirocyclic and bridged frameworks, which are prevalent in natural products and pharmaceutically active compounds.

The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, is a significant challenge in organic chemistry. Ethyl 1-benzyl-2-oxocyclopentanecarboxylate serves as an excellent precursor for spiro[4.4]nonane derivatives. A key strategy involves the transformation of the keto ester into an appropriate intermediate for cycloaddition reactions.

For instance, the parent compound, ethyl 2-oxocyclopentanecarboxylate, has been utilized in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol. sigmaaldrich.com A similar synthetic logic can be applied to the benzyl (B1604629) derivative. A plausible pathway involves converting this compound into a cyclopentylideneacetic acid derivative. This intermediate can then undergo a [3+2] cycloaddition reaction with an in situ generated N-benzyl azomethine ylide to furnish substituted 2-benzylazaspiro[4.4]nonanes. researchgate.net This method provides a direct route to complex spirocyclic amines, a scaffold found in various medicinal compounds. researchgate.net

| Step | Reactant | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Wittig or Horner-Wadsworth-Emmons Olefination | Cyclopentylideneacetic Acid Derivative |

| 2 | Cyclopentylideneacetic Acid Derivative + N-benzyl Azomethine Ylide | [3+2] Cycloaddition | Ethyl 2-benzyl-2-azaspiro[4.4]nonane-4-carboxylate Scaffold |

Bridged and polycyclic ring systems are characteristic features of many complex natural products. The reactivity of the β-keto ester moiety in this compound can be harnessed to construct such frameworks through annulation strategies. The Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, is a prime example. masterorganicchemistry.comlibretexts.org

In this approach, the enolate of this compound can act as the nucleophilic donor in a Michael reaction with an α,β-unsaturated ketone acceptor (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate is then subjected to a base- or acid-catalyzed intramolecular aldol condensation, which forms a new six-membered ring, leading to a bridged or fused polycyclic system. libretexts.org This sequence effectively builds a new ring onto the initial cyclopentane (B165970) scaffold, providing access to complex polycyclic architectures.

| Step | Reactants | Reaction Type | Key Intermediate/Product |

|---|---|---|---|

| 1 | This compound + α,β-Unsaturated Ketone | Michael Addition | 1,5-Dicarbonyl Intermediate |

| 2 | 1,5-Dicarbonyl Intermediate | Intramolecular Aldol Condensation | Fused/Bridged Polycyclic Ketone |

Synthesis of Biologically Relevant Heterocycles

Heterocyclic compounds are of paramount importance in medicinal chemistry. The dicarbonyl-like nature of this compound makes it an ideal substrate for condensation reactions with various nucleophiles to form a wide range of heterocyclic systems.

Pyrrolidinones (γ-lactams) are core structures in many pharmacologically active molecules. mdpi.com A direct pathway to 1,5-substituted pyrrolidin-2-ones from this compound can be achieved through reductive amination. nih.gov This process involves the reaction of the ketone with a primary amine to form a C=N intermediate, which is subsequently reduced to form the C-N bond, followed by intramolecular lactamization via the attack of the newly formed secondary amine on the ethyl ester. This one-pot procedure is an efficient method for constructing the γ-lactam ring. mdpi.comorganic-chemistry.org

While direct synthesis of the complex quinindone skeleton from this specific starting material is less commonly documented, the functional groups present offer potential for multi-step pathways. The synthesis of N-aryl-substituted pyrrolidines via reductive amination of diketones is a well-established route, showcasing the potential for forming five-membered nitrogen heterocycles. nih.gov

The reactivity of the β-keto ester allows for the application of classic condensation reactions to build fused heterocycles. The Paal-Knorr synthesis, which traditionally uses 1,4-dicarbonyl compounds, provides a useful analogy. wikipedia.orgrgmcet.edu.in By reacting this compound with various binucleophiles, one can construct different five-membered heterocyclic rings fused to the cyclopentane core. For example, reaction with hydrazine (B178648) can yield a fused pyrazole, while reaction with hydroxylamine (B1172632) can produce a fused isoxazole. This approach is a versatile method for creating a variety of fused heterocyclic systems from a single precursor. researchgate.netorganic-chemistry.org

| Binucleophile | Reaction Type | Resulting Fused Heterocycle |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Condensation/Cyclization | Fused Pyrazole |

| Hydroxylamine (H₂N-OH) | Condensation/Cyclization | Fused Isoxazole |

| Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis Analogue | Fused Pyrrole |

Precursors for α-Amino Acid and Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. nih.govnih.gov α-Amino acids with a quaternary carbon at the α-position are highly sought-after building blocks for these scaffolds because they introduce conformational constraints. This compound is an ideal precursor for such amino acids, as it already possesses the required quaternary α-carbon.

The conversion of the β-keto ester to the corresponding α-amino acid can be achieved through several synthetic routes. One common method involves the oximation of the ketone followed by a Beckmann rearrangement and subsequent hydrolysis. Alternatively, a Curtius or Schmidt rearrangement of the corresponding α-benzyl-α-carboxycyclopentanone (obtained after hydrolysis of the ester) can furnish the desired amino acid. These synthetic transformations provide access to novel, sterically hindered amino acids that can be incorporated into peptide chains to control their conformation and improve their therapeutic potential. organic-chemistry.org

| Step | Transformation | Key Reagents | Product |

|---|---|---|---|

| 1 | Ester Hydrolysis | Base (e.g., NaOH), then Acid (e.g., HCl) | 1-benzyl-2-oxocyclopentane-1-carboxylic acid |

| 2 | Conversion to Amine | Curtius or Schmidt Rearrangement | 1-amino-1-benzylcyclopentan-2-one derivative |

| 3 | Further processing/purification | - | α-Benzyl, α-Cyclic Amino Acid Scaffold |

Conformationally Restricted α-Amino Acids

The synthesis of α,α-disubstituted α-amino acids is of significant interest due to their ability to induce conformational constraints in peptides. nih.govrsc.org These modified amino acids, where the α-hydrogen is replaced by an alkyl group, restrict the rotational freedom around the peptide backbone. nih.gov The scaffold of this compound is an ideal starting point for the creation of cyclic, conformationally restricted α-amino acids.

The presence of the quaternary α-carbon (the carbon atom substituted with both the benzyl and the ethoxycarbonyl groups) is a key feature. Standard synthetic methodologies can be employed to convert the adjacent ketone group into an amino group, thereby forming a cyclic α-amino acid derivative. Synthetic routes such as the Bucherer-Bergs reaction or the Strecker synthesis can be adapted to transform the cyclopentanone moiety into a hydantoin (B18101) or an α-aminonitrile, respectively, which are then hydrolyzed to the desired α-amino acid. libretexts.org The resulting amino acid incorporates the cyclopentane ring into its structure, severely limiting its conformational flexibility.

Table 1: Synthetic Strategies for α-Amino Acid Synthesis from β-Keto Esters

| Method | Key Transformation | Intermediate |

|---|---|---|

| Bucherer-Bergs Reaction | Reaction of the ketone with ammonium (B1175870) carbonate and potassium cyanide. | Hydantoin derivative |

| Strecker Synthesis | Formation of an α-aminonitrile from the ketone, ammonia, and cyanide. | α-Aminonitrile |

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov A common strategy in peptidomimetic design is the incorporation of conformationally restricted amino acids to stabilize specific secondary structures, like β-turns or helices. lifechemicals.comupc.edu

The cyclic α-amino acids derived from this compound serve as building blocks for such peptidomimetics. By replacing a standard amino acid in a peptide sequence with one of these rigid analogues, chemists can enforce a particular spatial arrangement of the side chains, which can be crucial for binding to a biological target. nih.gov The introduction of these non-natural amino acids helps to lock the peptide into its bioactive conformation, potentially leading to increased potency and selectivity. lifechemicals.com The benzyl group on the α-carbon can also participate in crucial steric or hydrophobic interactions within the peptide structure or at the receptor binding site.

Natural Product Synthesis and Analogues (e.g., Tanikolide)

This compound is a key intermediate in the total synthesis of various natural products. A notable example is its role in the synthesis of (+/-)-Tanikolide, a δ-lactone isolated from a marine lichen. The synthesis of Tanikolide (B1238862) often begins with the parent compound, ethyl 2-oxocyclopentanecarboxylate, which is first alkylated to introduce a side chain. researchgate.netchemicalbook.com When this alkylation is performed with a different alkyl halide, it sets the stage for the formation of the Tanikolide core.

Table 2: Key Steps in a Reported Synthesis of Tanikolide

| Step | Reaction Type | Purpose |

|---|---|---|

| 1 | Alkylation | Introduction of the side chain onto the cyclopentanone ring. researchgate.net |

| 2 | Baeyer-Villiger Reaction | Expansion of the cyclic ketone into a lactone. researchgate.net |

| 3 | Saponification | Hydrolysis of the ethyl ester to a carboxylic acid. researchgate.net |

Industrial and Pharmaceutical Intermediate Applications

In addition to its use in the synthesis of complex natural products, this compound and its parent compound, ethyl 2-oxocyclopentanecarboxylate, are valuable intermediates in the pharmaceutical industry. chemicalbook.comguidechem.com These compounds serve as starting materials for the synthesis of various active pharmaceutical ingredients (APIs).

A significant application is in the preparation of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). guidechem.com The synthesis of Loxoprofen involves the reaction of ethyl 2-oxocyclopentanecarboxylate with a substituted benzyl derivative. guidechem.com The resulting intermediate, which is structurally related to this compound, undergoes hydrolysis and decarboxylation to yield the final drug substance. guidechem.com The versatility of the β-keto ester functionality allows for its use as a precursor in the manufacturing of a variety of pharmaceutical agents. chemicalbook.comguidechem.com

Spectroscopic Characterization and Computational Chemistry of Ethyl 1 Benzyl 2 Oxocyclopentanecarboxylate Systems

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For Ethyl 1-benzyl-2-oxocyclopentanecarboxylate, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a closely related analogue, allyl 1-benzyl-2-oxocyclopentanecarboxylate, reveals characteristic signals that can be extrapolated to the ethyl ester. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the aromatic ring would likely present as a singlet or a pair of doublets around 3.2-3.5 ppm. The protons of the ethyl group are expected to show a quartet for the OCH₂ group at approximately 4.1-4.2 ppm and a triplet for the CH₃ group around 1.2-1.3 ppm. The protons on the cyclopentanone (B42830) ring will exhibit complex multiplets in the upfield region, generally between 1.8 and 2.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbons of the ketone and the ester are the most deshielded, appearing at approximately 215 ppm and 172 ppm, respectively. The aromatic carbons of the benzyl group will have signals in the 127-136 ppm region. The benzylic CH₂ carbon is expected around 40-45 ppm. The carbons of the ethyl ester group (OCH₂ and CH₃) would resonate at approximately 61 ppm and 14 ppm. The sp³ carbons of the cyclopentanone ring will appear in the range of 20-40 ppm.

| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

|---|---|---|

| Aromatic C-H (benzyl) | 7.20-7.40 (m) | 127.0-136.0 |

| Benzylic CH₂ | 3.20-3.50 (s) | 40.0-45.0 |

| Ester OCH₂ | 4.10-4.20 (q) | 61.0 |

| Ester CH₃ | 1.20-1.30 (t) | 14.0 |

| Cyclopentanone CH₂ | 1.80-2.80 (m) | 20.0-40.0 |

| Quaternary C (C1) | - | ~58.0 |

| Ketone C=O (C2) | - | ~215.0 |

| Ester C=O | - | ~172.0 |

Mass Spectrometry Techniques (HRMS, ESI-TOF) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) are commonly employed for this purpose.

For this compound (C₁₅H₁₈O₃), the expected monoisotopic mass is 246.1256 g/mol . HRMS analysis would aim to find a molecular ion peak, typically [M+H]⁺ or [M+Na]⁺, that matches this calculated value with a high degree of precision (usually within a few parts per million). This confirms the molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or cleavage of the benzyl group.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

|---|---|---|

| [C₁₅H₁₈O₃+H]⁺ | 247.1334 | 247.1332 |

| [C₁₅H₁₈O₃+Na]⁺ | 269.1154 | 269.1151 |

Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong absorptions from the two carbonyl groups. The ketone C=O stretch is typically observed in the range of 1740-1760 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1730-1750 cm⁻¹. The presence of both gives a strong, often broad, band in this region. Other significant peaks include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2800-3100 cm⁻¹) and the C-O stretching of the ester group (in the 1000-1300 cm⁻¹ region).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1740 - 1760 |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Quantum Chemical and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For β-keto esters like this compound, DFT calculations can provide insights into molecular orbital energies, charge distribution, and reactivity.

Studies on similar β-keto esters have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their chemical behavior. The HOMO is typically localized on the enolate form of the molecule, indicating its nucleophilic character, while the LUMO is often centered on the carbonyl groups, highlighting their electrophilicity. DFT calculations can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for validation. Furthermore, the relative stabilities of the keto and enol tautomers can be assessed, with the keto form generally being more stable for such compounds.

Transition State Modeling and Reaction Pathway Predictions

Computational modeling can be used to map out the energy profile of chemical reactions, including the identification of transition states. The formation of this compound typically proceeds via the alkylation of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide.

Transition state modeling of this Sₙ2 reaction would involve locating the geometry of the highest energy point along the reaction coordinate. This would show the simultaneous formation of the new carbon-carbon bond between the enolate of the β-keto ester and the benzylic carbon, and the breaking of the carbon-bromine bond. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. Such models can help in understanding the stereoselectivity of the reaction, especially if chiral catalysts are involved. For instance, in phase-transfer catalyzed alkylations of similar β-keto esters, computational models can elucidate the interactions between the catalyst, the enolate, and the alkylating agent that lead to the observed enantioselectivity.

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is primarily determined by the puckering of the cyclopentanone ring and the rotational positions (rotamers) of the benzyl and ethyl carboxylate substituents at the quaternary C1 carbon. The five-membered ring is not planar and can adopt various envelope and twist conformations to alleviate torsional strain. The bulky benzyl and ethyl carboxylate groups introduce significant steric interactions that influence the preferred ring pucker and the orientation of these substituents.

Conformational Isomers and Energy Landscapes

A thorough conformational analysis using computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be required to identify the stable conformers and their relative energies. Such a study would involve a systematic search of the potential energy surface by rotating the key dihedral angles:

C2-C1-Cα-Cβ (Benzyl group): Rotation around the bond connecting the benzyl group to the cyclopentanone ring. Staggered conformations that minimize steric clash with the cyclopentanone ring and the ethyl carboxylate group would be expected to be lower in energy.

C2-C1-C(O)O-Cγ (Ethyl carboxylate group): Rotation around the bond connecting the ethyl carboxylate group to the cyclopentanone ring.

Ring puckering: The cyclopentanone ring itself can exist in various envelope and twist forms, and the energy barrier for interconversion between these is typically low.

Without specific computational data, it is hypothesized that the most stable conformer would likely position the large benzyl group in a pseudo-equatorial orientation relative to the average plane of the ring to minimize steric hindrance. The orientation of the ethyl carboxylate group would also be optimized to reduce steric interactions with both the benzyl group and the cyclopentanone ring.

Interactive Data Table: Hypothetical Conformational Analysis Data

The following table is a hypothetical representation of data that would be generated from a computational conformational analysis. Note: This data is illustrative and not based on actual experimental or computational results.

| Conformer | Computational Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C1-Cα-Cβ) (°) |

| A | DFT (B3LYP/6-31G) | 0.00 | 65 |

| B | DFT (B3LYP/6-31G) | 1.25 | 175 |

| C | DFT (B3LYP/6-31G*) | 2.50 | -70 |

Stereochemical Predictions

This compound possesses a single stereocenter at the C1 position. Therefore, it can exist as a pair of enantiomers: (R)-Ethyl 1-benzyl-2-oxocyclopentanecarboxylate and (S)-Ethyl 1-benzyl-2-oxocyclopentanecarboxylate.

The stereochemical outcome of the synthesis of this compound, for instance, through the alkylation of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide, would depend on the reaction conditions and the presence of any chiral catalysts or auxiliaries. In an achiral environment, a racemic mixture of the (R) and (S) enantiomers would be expected.

Computational methods could be employed to model the transition states of such a reaction in the presence of a chiral catalyst to predict the major enantiomer formed. This would involve calculating the activation energies for the formation of both the (R) and (S) products, with the lower activation energy pathway corresponding to the major product.

Interactive Data Table: Hypothetical Stereochemical Prediction Data

This table illustrates the type of data that would be generated from a computational study on the stereoselective synthesis of this compound. Note: This data is for illustrative purposes only.

| Transition State | Computational Method | Predicted Configuration | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | DFT (B3LYP/6-31G) | R | 15.2 | 95 |

| TS-S | DFT (B3LYP/6-31G) | S | 17.5 |

Emerging Research Directions and Future Prospects

Development of Asymmetric Catalytic Strategies

The synthesis of enantiomerically pure compounds containing quaternary stereocenters is a significant challenge in organic chemistry. The α-position of the cyclopentanone (B42830) ring in Ethyl 1-benzyl-2-oxocyclopentanecarboxylate is a prochiral center, and the development of catalytic asymmetric methods to install the benzyl (B1604629) group enantioselectively is a key research focus.

One of the most promising approaches for the asymmetric α-alkylation of cyclic β-keto esters is phase-transfer catalysis (PTC). rsc.org This methodology avoids the use of transition metals and often proceeds under mild conditions with high efficiency. Research has demonstrated that chiral cinchona alkaloid derivatives can serve as effective phase-transfer catalysts for the enantioselective alkylation of cyclic β-keto amides and esters, achieving excellent enantiopurities (up to 98% ee) and good yields (up to 98%). rsc.org The application of this strategy to the benzylation of ethyl 2-oxocyclopentanecarboxylate offers a direct route to chiral this compound.

Future work in this area is directed towards designing new generations of organocatalysts, including N-heterocyclic carbenes (NHCs) and chiral amines, which can activate the substrate through different mechanisms, such as enamine or acylammonium intermediate formation, to achieve high levels of stereocontrol. acs.orgnih.govnih.gov Enzymatic strategies, utilizing the high selectivity of natural biocatalysts, also represent a burgeoning field for the asymmetric synthesis of such chiral building blocks under environmentally benign conditions. nih.govrsc.org

| Catalytic Strategy | Catalyst Type | Key Features | Potential Outcome for Target Compound |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Cinchona Alkaloid Derivatives | Metal-free, mild conditions, recyclable catalyst. rsc.org | High enantiomeric excess (ee) and good chemical yields. rsc.org |

| Organocatalysis | Chiral Amines, N-Heterocyclic Carbenes (NHCs) | Formation of enamine or acylammonium intermediates. acs.orgnih.gov | Access to diverse stereochemical outcomes and functional group tolerance. |

| Biocatalysis | Enzymes (e.g., Hydrolases, Oxidoreductases) | Exquisite chemo-, regio-, and stereoselectivity; green reaction conditions. nih.govrsc.org | Synthesis of optically pure products via kinetic resolution or desymmetrization. rsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, research is focused on exploring the unique reactivity of this compound. The presence of the ketone, ester, and a quaternary α-carbon allows for a rich variety of chemical transformations.

Palladium-catalyzed reactions of β-keto esters, particularly allylic variants, have opened up new avenues in synthesis by generating palladium enolates after decarboxylation. nih.gov These intermediates can undergo a host of subsequent reactions, including aldol (B89426) condensations, Michael additions, and reductive eliminations. nih.gov Adapting these strategies to benzyl esters like the title compound could lead to novel decarboxylative functionalizations, providing access to complex cyclopentane (B165970) scaffolds.

The core β-keto ester motif can be activated to behave as either a nucleophile (at the α-carbon via its enolate) or as an electrophile (at the carbonyl carbons). acs.org Organocatalysis can harness this duality to promote unique transformations. For instance, activation of the ketone with a chiral secondary amine can form a nucleophilic enamine intermediate, while activation of an unsaturated partner with the same catalyst can form an electrophilic iminium ion, enabling powerful cascade reactions from simple precursors. researchgate.net Future research will likely investigate domino or tandem reactions initiated at the this compound scaffold to rapidly build molecular complexity.

Integration with Sustainable Chemical Processes (e.g., Green Solvents, Catalysis)

The principles of green chemistry are increasingly influencing the design of synthetic routes. inolex.com For the synthesis and transformation of this compound, several sustainable approaches are being explored.

The phase-transfer benzylation reaction of the parent compound, ethyl 2-oxocyclopentanecarboxylate, has been investigated in microreactors. chemicalbook.comscientificlabs.co.uk Microreactor technology offers enhanced heat and mass transfer, improved safety, and reduced waste, aligning with green chemistry goals. Furthermore, the development of solvent-free or highly concentrated reaction conditions represents a significant advance in reducing the environmental impact of chemical processes. nih.gov Research into solid-supported catalysts or reactions in alternative green solvents like water or supercritical fluids could further minimize the ecological footprint of synthesizing and utilizing this compound.

The twelve principles of green chemistry provide a framework for this research, emphasizing waste prevention, atom economy, and the use of renewable feedstocks and recyclable catalysts. inolex.compsu.edu

| Sustainable Approach | Description | Relevance to Target Compound |

|---|---|---|

| Microreactor Technology | Utilizes continuous flow in micro-channels for better control and efficiency. | Investigated for the phase-transfer benzylation of the precursor, offering reduced waste and improved safety. chemicalbook.comscientificlabs.co.uk |

| Solvent-Free Conditions | Reactions are conducted without a solvent medium, reducing volatile organic compound (VOC) emissions. nih.gov | Can improve catalyst efficiency and simplify product purification. nih.gov |

| Green Solvents | Use of environmentally benign solvents such as water, ionic liquids, or bio-derived solvents. | Reduces reliance on hazardous and volatile organic solvents. |

| Recyclable Catalysts | Heterogeneous or immobilized catalysts that can be easily recovered and reused. rsc.org | Lowers process costs and minimizes waste from precious metal or complex ligand catalysts. |

Expansion into Materials Science and Chemical Biology Applications

While primarily a synthetic intermediate, the structural features of this compound suggest potential applications in broader scientific fields. Its precursor, ethyl 2-oxocyclopentanecarboxylate, is utilized in the synthesis of complex molecules, including the natural product tanikolide (B1238862) and various spiro compounds, indicating its value as a building block for biologically active targets. chemicalbook.comscientificlabs.co.uk

In chemical biology , the cyclopentane ring is a common scaffold in many natural products and pharmaceutical agents. nih.gov this compound can serve as a key intermediate for creating libraries of substituted cyclopentane derivatives for drug discovery programs. The functional handles—a ketone and an ester—allow for orthogonal chemical modifications to explore structure-activity relationships.

In materials science , the compound's dicarbonyl nature makes it a potential monomer for polymerization reactions. For example, it could be used to synthesize specialty polyesters or other polymers with unique thermal or optical properties. The rigid cyclopentane core could impart desirable characteristics to the polymer backbone. While direct applications are yet to be realized, the potential for this molecule to act as a functional building block in the design of novel materials remains an exciting avenue for future exploration.

Q & A

Basic Synthesis: What are the established synthetic routes for Ethyl 1-benzyl-2-oxocyclopentanecarboxylate?

Answer:

A common method involves rhodium-catalyzed 1,4-addition followed by intramolecular cyclization. For example, tert-butyl 1-benzyl-2-oxocyclopentanecarboxylate was synthesized via tandem rhodium catalysis using 1,1’-alkene substrates, achieving 87% yield after purification (NMR δ 7.20–7.11 ppm for aromatic protons, δ 215.5 ppm for carbonyl in NMR) .

Key considerations:

- Use anhydrous conditions to prevent ester hydrolysis.

- Optimize catalyst loading (e.g., 2–5 mol% Rh) to balance cost and efficiency.

Advanced Synthesis: How can reaction conditions be optimized to address regioselectivity in cyclopentanecarboxylate formation?

Answer:

Regioselectivity challenges arise from competing cyclization pathways. A study demonstrated that steric effects and solvent polarity significantly influence outcomes. For example:

| Parameter | Impact on Selectivity |

|---|---|

| Solvent (THF vs. DCM) | THF favors 5-membered ring formation due to better cation stabilization. |

| Substituent size | Bulky groups (e.g., tert-butyl) direct cyclization away from steric hindrance . |

| Methodology: |

- Use DFT calculations to model transition states.

- Validate with kinetic studies under varying temperatures.

Basic Characterization: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- NMR : Aromatic protons (δ 7.0–7.3 ppm) confirm benzyl substitution, while ester carbonyls appear at δ 170–175 ppm in NMR .

- IR Spectroscopy : Strong absorption at ~1740 cm (C=O stretch of ester and ketone groups) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to (exact mass: 246.1256).

Advanced Characterization: How can X-ray crystallography resolve ambiguities in stereochemistry or bond connectivity?

Answer:

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For cyclopentanecarboxylates:

- Collect high-resolution (<1.0 Å) data to resolve overlapping electron densities.

- Validate hydrogen bonding networks (e.g., ester-ketone interactions) to confirm conformational stability .

Example: A related compound, ethyl 2-oxocyclopentanecarboxylate, was resolved using SHELXTL, confirming planar geometry at the ketone group .

Basic Reactivity: What are the typical reactions involving the ester and ketone moieties?

Answer:

- Ester Hydrolysis : Acidic or basic conditions yield carboxylic acids (e.g., 2-oxocyclopentanecarboxylic acid).

- Ketone Reduction : NaBH or LiAlH reduces the ketone to a secondary alcohol, retaining the ester group .

Caution: Competing reactions (e.g., over-reduction of esters) require controlled stoichiometry.

Advanced Reactivity: How does the cyclopentane ring influence photooxidation or ring-opening reactions?

Answer:

The strained cyclopentane ring undergoes photooxidation to form diketones or lactones. For example:

- UV irradiation in the presence of O leads to α-cleavage at the ketone, forming diradical intermediates.

- Ring-opening via ozonolysis produces linear dicarboxylic esters .

Experimental design: - Monitor reaction progress using in-situ FTIR to detect carbonyl intermediates.

Basic Biological Activity: What in vitro assays are suitable for screening bioactivity?

Answer:

- Enzyme Inhibition : Test against proteases or kinases (IC determination).

- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative strains.

Note: Ethyl 1-benzyl derivatives often exhibit enhanced lipophilicity, improving membrane permeability .

Advanced Biological Activity: How can molecular docking predict binding modes to therapeutic targets?

Answer:

- Target Selection : Prioritize proteins with hydrophobic active sites (e.g., cyclin-dependent kinases).

- Software : Use AutoDock Vina with force fields optimized for ester/ketone interactions.

- Validation : Compare docking scores with experimental IC values from SPR or ITC assays .

Comparative Studies: How does structural variation (e.g., benzyl vs. phenyl substituents) alter physicochemical properties?

Answer:

| Substituent | LogP | Solubility (mg/mL) |

|---|---|---|

| Benzyl | 2.8 | 0.15 (in HO) |

| Phenyl | 2.5 | 0.22 (in HO) |

| Rationale: Benzyl groups increase hydrophobicity but reduce solubility due to π-π stacking . |

Handling and Storage: What precautions are necessary for long-term stability?

Answer:

- Storage : –20°C under argon to prevent oxidation of the ketone group.

- Decomposition Signs : Yellowing (indicating diketone formation) or ester hydrolysis (pH-dependent) .

Advanced Data Analysis: How should researchers address contradictions in spectral or crystallographic data?

Answer:

- Case Study : Discrepancies in NMR shifts may arise from rotameric equilibria. Use variable-temperature NMR to confirm .

- Crystallographic Ambiguity : Re-refine data with alternate software (e.g., Olex2 vs. SHELX) and validate via R .

Contradictory Literature: How to resolve conflicting reports on reaction yields or biological activity?

Answer:

- Yield Discrepancies : Trace moisture or catalyst impurities can reduce reproducibility. Replicate under strictly anhydrous conditions .

- Bioactivity Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., serum concentration) may explain inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.